molecular formula C16H15N3O4S2 B2675476 5-methyl-4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 1206989-26-5

5-methyl-4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2675476
CAS No.: 1206989-26-5
M. Wt: 377.43
InChI Key: FRCCIKRFVAVDOY-UHFFFAOYSA-N
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Description

5-methyl-4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a furan ring, a thiazole ring, and a sulfamoyl group

Preparation Methods

The synthesis of 5-methyl-4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. The synthetic route may include the formation of the furan ring, followed by the introduction of the thiazole ring and the sulfamoyl group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form different products.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-methyl-4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Its structural features suggest potential therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methyl-4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The sulfamoyl group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring may also play a role in binding to biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar compounds include other furan and thiazole derivatives with sulfamoyl groups. These compounds may share some chemical and biological properties but differ in their specific activities and applications. The unique combination of the furan ring, thiazole ring, and sulfamoyl group in 5-methyl-4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide distinguishes it from other similar compounds, potentially offering unique advantages in its applications.

Properties

IUPAC Name

5-methyl-4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S2/c1-11-14(25(21,22)19(2)12-6-4-3-5-7-12)10-13(23-11)15(20)18-16-17-8-9-24-16/h3-10H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCCIKRFVAVDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)NC2=NC=CS2)S(=O)(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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